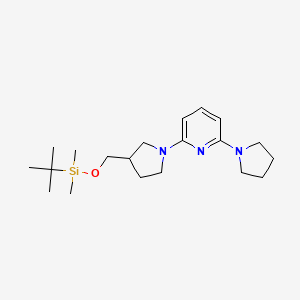

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-(pyrrolidin-1-YL)pyridine

Description

This compound, a pyridine derivative, features a unique dual-pyrrolidinyl substitution pattern. At position 2 of the pyridine ring, a 3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl group is attached, while position 6 hosts a pyrrolidin-1-yl substituent. The tert-butyldimethylsilyl (TBDMS) group confers steric bulk and hydrolytic stability, making the compound suitable for applications requiring prolonged shelf life or resistance to enzymatic degradation. Notably, this compound is listed as discontinued in commercial catalogs (CymitQuimica, Ref: 10-F767363) , limiting its availability for current research.

Properties

IUPAC Name |

tert-butyl-dimethyl-[[1-(6-pyrrolidin-1-ylpyridin-2-yl)pyrrolidin-3-yl]methoxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N3OSi/c1-20(2,3)25(4,5)24-16-17-11-14-23(15-17)19-10-8-9-18(21-19)22-12-6-7-13-22/h8-10,17H,6-7,11-16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCUJXRZIPZOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=CC=CC(=N2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673619 | |

| Record name | 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-52-1 | |

| Record name | 2-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-6-(1-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-(pyrrolidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Hydroxyl Groups

- Starting from pyrrolidine derivatives containing free hydroxyl groups, protection is achieved using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine.

- This yields the tert-butyldimethylsilyloxy-protected intermediate, which is stable under various reaction conditions.

Functionalization of Pyrrolidine Ring

- Hydroxylated pyrrolidine intermediates can be converted into various derivatives by Mitsunobu reactions, tosylation followed by nucleophilic substitution, or direct alkylation.

- The stereochemistry at the pyrrolidine ring is carefully controlled, as it affects biological activity and receptor binding affinity.

Coupling to Pyridine Core

- The pyridine ring is functionalized at the 2- and 6-positions to allow substitution with pyrrolidine rings.

- Coupling reactions often involve amide bond formation using coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in polar aprotic solvents like DMF.

- Reduction of amide intermediates with lithium aluminum hydride (LiAlH4) can generate primary amines necessary for further substitution.

Deprotection and Final Modifications

- The TBS protecting group is removed using fluoride sources like tetra-n-butylammonium fluoride (TBAF) to yield the free hydroxyl group when required.

- Final functionalization steps may include alkylation or introduction of secondary binding fragments (SBFs) to enhance biological activity or receptor selectivity.

Representative Synthetic Routes and Key Reactions

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Hydroxyl Protection | TBSCl, imidazole, DMF | Formation of tert-butyldimethylsilyloxy-protected pyrrolidine |

| 2 | Amide Formation | HBTU, DMF, amine, base | Coupling of pyrrolidine amine to pyridine carboxylic acid derivative |

| 3 | Amide Reduction | LiAlH4, ether or THF | Conversion of amide to primary amine |

| 4 | Alkylation | Alkyl halides, NaH or NaOH, THF or aqueous base | Introduction of alkyl or aryl substituents on pyrrolidine ring |

| 5 | Deprotection | TBAF, THF | Removal of TBS group to free hydroxyl |

| 6 | Mitsunobu Reaction | DIAD, PPh3, alcohol or amine | Inversion of stereochemistry or substitution on pyrrolidine |

Summary Table of Key Intermediates and Reagents

| Intermediate/Compound | Role in Synthesis | Key Reagents/Conditions |

|---|---|---|

| Hydroxypyrrolidine derivative | Starting material with free OH | Protected with TBSCl |

| TBS-protected pyrrolidine | Protected intermediate | TBSCl, base |

| Pyridine carboxylic acid derivative | Coupling partner | HBTU, DMF, amine |

| Amide intermediate | Precursor to amine | LiAlH4 reduction |

| Alkylated pyrrolidine intermediate | Functionalized pyrrolidine | Alkyl halides, NaH or NaOH |

| Final deprotected compound | Target molecule | TBAF deprotection |

Chemical Reactions Analysis

Types of Reactions

2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-(pyrrolidin-1-YL)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The pyrrolidine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated pyrrolidine-pyridine compounds.

Scientific Research Applications

Biological Applications

The compound has been investigated for its biological activities, particularly in the following areas:

Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)

FGFR4 is implicated in various physiological processes, including growth and tissue repair. The compound's ability to inhibit FGFR4 makes it a candidate for therapeutic applications in conditions such as cancer, where FGFR4 signaling is often dysregulated. Studies have utilized techniques like surface plasmon resonance to assess the binding affinity of this compound to FGFR4, indicating its potential as an anti-cancer agent due to its modulation of tumor growth signaling pathways .

Drug Development

The compound serves as an intermediate in the synthesis of other biologically active molecules. Its structural features allow for the selective introduction of functional groups, which can enhance the pharmacological properties of derived compounds. The versatility of this compound in synthetic pathways highlights its significance in drug discovery and development .

Synthetic Applications

The synthesis of 2-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-(pyrrolidin-1-YL)pyridine typically involves multi-step reactions that allow for the introduction of various substituents while maintaining the integrity of the core structure. This makes it useful not only as a final product but also as a building block for more complex molecules .

Case Study 1: Anti-Cancer Activity

Recent research has demonstrated that derivatives of this compound can effectively inhibit cancer cell proliferation in vitro by targeting FGFR4. The results showed a significant reduction in tumor growth markers, suggesting its application as a potential anti-cancer agent.

Case Study 2: Synthetic Pathway Optimization

A study focused on optimizing the synthesis of this compound revealed that specific reaction conditions could enhance yield and purity. The findings provide valuable insights for pharmaceutical chemists looking to utilize this compound in drug development processes .

Mechanism of Action

The mechanism of action of 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-(pyrrolidin-1-YL)pyridine involves its interaction with specific molecular targets. The pyrrolidine groups and the tert-butyldimethylsilyloxy group may facilitate binding to proteins or other macromolecules, influencing their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among pyridine derivatives with TBDMS-pyrrolidinyl motifs significantly influence their physicochemical properties and applications. Below is a comparative analysis:

Structural Variations and Molecular Properties

Functional and Application Differences

Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (HB084) and chlorine (HB279) are electron-withdrawing, altering π-electron density on the pyridine ring. This impacts reactivity in cross-coupling reactions or interactions with biological targets .

Solubility and Lipophilicity :

- The TBDMS group in all compounds increases lipophilicity, favoring blood-brain barrier penetration. However, dimethoxymethyl (HB279) and carboxylic acid () substituents counterbalance this by improving aqueous solubility .

Heavy-Atom Derivatives :

- Iodine-substituted derivatives () are critical in single-crystal X-ray diffraction studies, as the heavy atom improves phase determination in SHELX-based refinements .

Commercial Viability :

- The target compound’s discontinued status contrasts with the commercial availability of HB084 and HB279, which are sold in 1–25 g quantities .

Research Implications

- Medicinal Chemistry : Fluorinated analogs (HB084) are prioritized for drug discovery due to enhanced metabolic stability.

- Material Science : Iodine-substituted derivatives () are valuable in crystallography pipelines using SHELXC/D/E .

- Synthetic Challenges: The discontinued status of the target compound underscores the need for novel synthetic routes to access dual-pyrrolidinyl pyridines.

Biological Activity

The compound 2-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-(pyrrolidin-1-YL)pyridine , identified by its CAS number 1203499-01-7, is a pyridine derivative that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including synthesis methods, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 418.72 g/mol. The presence of the tert-butyldimethylsilyloxy group suggests potential applications in medicinal chemistry, particularly in enhancing solubility and stability.

| Property | Value |

|---|---|

| Molecular Formula | C22H38N2O2Si2 |

| Molecular Weight | 418.72 g/mol |

| CAS Number | 1203499-01-7 |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the pyrrolidine moiety and subsequent silylation. The use of tert-butyldimethylsilyl (TBDMS) groups is common in organic synthesis for protecting functional groups during reactions.

Pharmacological Studies

Recent studies have evaluated the biological activity of this compound in various contexts:

Case Study 1: Anti-inflammatory Effects

A study examining the anti-inflammatory properties of pyridine derivatives found that certain analogs effectively reduced inflammation in rat models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and enzymes .

Case Study 2: Anticancer Activity

In vitro studies on related pyridine compounds indicated significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The mechanism involved disruption of microtubule dynamics and induction of cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives:

- Pyrrolidine Substitution : The presence of pyrrolidine rings has been associated with enhanced binding affinity to target proteins.

- Silyl Group Influence : The TBDMS group not only protects reactive sites but may also enhance lipophilicity, improving bioavailability.

Q & A

Q. What are the key synthetic routes for preparing 2-(3-((Tert-Butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-(pyrrolidin-1-YL)pyridine, and how can reaction conditions be optimized?

Methodological Answer:

- Core Strategy : The tert-butyldimethylsilyl (TBS) group is commonly used as a protecting group for alcohols in multi-step syntheses. For this compound, the TBS-protected pyrrolidine moiety is likely introduced via nucleophilic substitution or coupling reactions.

- Optimization Steps :

- Protection/Deprotection : Use TBS-Cl (tert-butyldimethylsilyl chloride) under anhydrous conditions with imidazole or DMAP as a catalyst to protect the hydroxyl group .

- Coupling Reactions : Employ Buchwald-Hartwig amination or Ullmann coupling for introducing pyrrolidine substituents to the pyridine ring. Optimize catalyst systems (e.g., Pd(dba)₂ with Xantphos) and solvents (toluene or DMF) .

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC for isolating intermediates.

Q. How is the compound’s structural integrity validated post-synthesis?

Methodological Answer:

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) can confirm bond lengths, angles, and stereochemistry .

- Spectroscopy :

- NMR : H and C NMR to verify proton environments (e.g., TBS-OCH₂ at δ 3.5–4.0 ppm) and carbon backbone.

- HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

Advanced Research Questions

Q. How does the compound’s electronic configuration influence its coordination chemistry in metal-organic frameworks (MOFs)?

Methodological Answer:

- Experimental Design :

- Ligand Screening : Compare coordination behavior with Fe²⁺/Ni²⁺ cyanometallates (e.g., Fe(Pyridine)₂[Fe(CN)₅NO]) using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study spin crossover (SCO) events .

- Spectroscopic Analysis : Use Mössbauer spectroscopy to monitor Fe²⁺ spin states (high-spin vs. low-spin) and SQUID magnetometry for magnetic susceptibility measurements .

- Data Interpretation : Correlate ligand field strength (from TGA mass loss) with SCO temperature hysteresis.

Q. What methodological approaches resolve contradictions in reported stability data under thermal vs. solution-phase conditions?

Methodological Answer:

- Controlled Studies :

- Root-Cause Analysis : If discrepancies arise, investigate moisture sensitivity (hydrolysis of TBS group) or solvent polarity effects on aggregation.

Q. How can the compound’s pharmacological potential be evaluated in vitro?

Methodological Answer:

- Target Identification : Screen against kinase or GPCR panels (e.g., Cdc7 kinase) due to structural similarity to pyridine-based inhibitors .

- Assays :

- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization.

- Cellular Uptake : LC-MS quantification in cell lysates after 24-hour exposure.

- Toxicity : MTT assay in HEK293 or HepG2 cells (IC₅₀ determination).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.